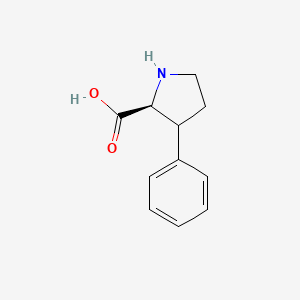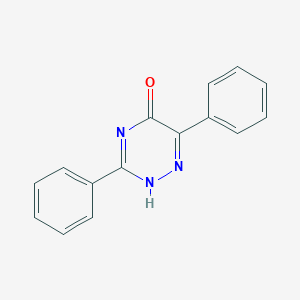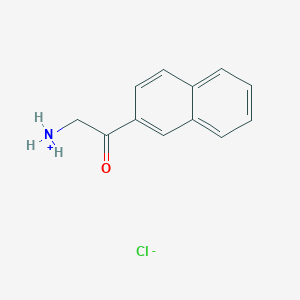
3-Phenyl-L-Proline
描述
3-Phenyl-L-Proline is a derivative of the amino acid proline, characterized by the presence of a phenyl group attached to the third carbon of the proline ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed coupling reaction, where a suitable proline derivative undergoes a reaction with a phenyl halide under specific conditions to yield 3-Phenyl-L-Proline . Another approach involves the use of organocatalysts such as L-proline to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, optimized for higher yields and purity. The use of green chemistry principles, such as employing recyclable catalysts and eco-friendly solvents, is also explored to make the process more sustainable .
化学反应分析
Types of Reactions: 3-Phenyl-L-Proline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced proline derivatives.
Substitution: Introduction of different functional groups at specific positions on the proline ring.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halides or organometallic compounds under catalytic conditions.
Major Products: The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学研究应用
3-Phenyl-L-Proline has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-Phenyl-L-Proline exerts its effects is primarily through its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to participate in hydrophobic interactions, which can influence protein folding and stability. Additionally, its unique structure allows it to act as a chiral catalyst, facilitating various asymmetric reactions .
相似化合物的比较
3-Substituted Prolines: These include derivatives with different substituents at the third carbon, such as 3-allyl-L-proline and 3-n-propyl-L-proline.
L-Proline Derivatives: Other derivatives like 4-hydroxy-L-proline and 4-methyl-L-proline.
Uniqueness: 3-Phenyl-L-Proline stands out due to the presence of the phenyl group, which imparts unique hydrophobic properties and enhances its ability to stabilize specific peptide conformations. This makes it particularly valuable in the design of peptide-based drugs and as a chiral catalyst in asymmetric synthesis .
属性
IUPAC Name |
(2S)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-AXDSSHIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7853338.png)
![[1-(4-Chlorophenyl)-2-methoxy-2-oxoethyl]azanium;chloride](/img/structure/B7853347.png)

![[(E)-3-ethoxy-1-(4-methylanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853358.png)
![[(E)-3-ethoxy-1-(4-methoxyanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853379.png)


![3-bromo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853412.png)

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-2,5-diium dichloride](/img/structure/B7853428.png)
![5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7853442.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![1H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B7853465.png)
